Bis(3-ethoxy-4-methoxyphenyl)methanone
Description
Bis(3-ethoxy-4-methoxyphenyl)methanone is a benzophenone derivative characterized by two phenyl rings substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively, linked via a ketone bridge. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its electronic and steric properties imparted by the alkoxy substituents. The ethoxy group enhances lipophilicity and electron-donating effects, while the methoxy group contributes to resonance stabilization. Its structural features make it a candidate for applications such as UV absorbers, photoinitiators, or intermediates in OLED materials .
Properties
CAS No. |
110049-32-6 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis(3-ethoxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H22O5/c1-5-23-17-11-13(7-9-15(17)21-3)19(20)14-8-10-16(22-4)18(12-14)24-6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
RDGPYSMMOAURJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OCC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzophenone Derivatives
Key Observations :
- Substituent Position: Para-substituted methoxy groups (e.g., Bis(4-methoxyphenyl)methanone) maximize resonance stabilization, whereas meta-substituted ethoxy groups in the target compound introduce steric hindrance and alter electron distribution .
- Halogen vs. Alkoxy: Fluorine substituents (e.g., Bis(4-fluorophenyl)methanone) enhance thermal stability (decomposition >300°C) due to strong C-F bonds, while alkoxy groups improve solubility in polar solvents .
Physicochemical Properties
Table 2: Thermal and Spectral Properties
Key Observations :
- Thermal Stability: Compounds with hydrogen-bonding networks (e.g., tetrazole derivatives) exhibit higher decomposition temperatures (~288°C) compared to alkoxy-substituted benzophenones .
- Melting Points: Fluorinated derivatives (e.g., Bis(2,5-difluoro-4-methoxyphenyl)methanone) have higher melting points due to increased crystallinity from halogen interactions .
Key Observations :
- Pd-Catalyzed Reactions: High-yield routes (e.g., 84% for Bis(4-methoxyphenyl)methanone) leverage cross-coupling, whereas ethoxy groups may require harsher alkylation conditions .
- Fluorinated Precursors : Sequential fluorination and methoxylation steps are critical for synthesizing difluoro-methoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
